1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine
Description
The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine is a heterocyclic molecule featuring a triazoloquinazoline core fused with a piperazine moiety. Its structure includes:
- 7-Chloro substitution on the quinazoline ring, which enhances electronic interactions with biological targets.
- 3-[3-(Trifluoromethyl)phenyl] group, providing steric bulk and lipophilicity for improved membrane permeability.
- 4-(2,3-Dimethylphenyl)piperazine, a substitution pattern linked to enhanced receptor binding selectivity, particularly for serotonin and related CNS targets .
The trifluoromethyl group and chlorine atom act as hydrogen bond acceptors and electron-withdrawing groups, respectively, which are critical for modulating receptor affinity . Piperazine, a flexible six-membered ring, serves as a pharmacophore in CNS-active compounds due to its ability to adopt conformations favorable for target engagement .
Properties
IUPAC Name |
7-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClF3N6/c1-17-5-3-8-23(18(17)2)36-11-13-37(14-12-36)26-22-16-21(29)9-10-24(22)38-27(33-26)25(34-35-38)19-6-4-7-20(15-19)28(30,31)32/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUGJIWCOCREOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors like 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Ring: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the triazoloquinazoline core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Hydrolysis and Salt Formation
The hydrochloride salt undergoes reversible protonation under basic conditions, liberating the free base. This reaction is critical for activating the tertiary amine in subsequent transformations.
Reaction Conditions :
-
Base : NaOH, K₂CO₃, or aqueous NH₃
-
Solvent : Water, THF, or dichloromethane
-
Temperature : 0–25°C
Product :
(3S)-4-Methyl-3-morpholinecarboxylic acid (free base)
Mechanistic Insight :
Deprotonation restores the amine’s nucleophilicity, enabling participation in coupling or alkylation reactions .
Esterification and Amide Coupling
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively. These reactions are pivotal for modifying solubility or introducing pharmacophores.
Esterification
Reagents/Conditions :
-
Alcohol : Methanol, ethanol
-
Catalyst : H₂SO₄, HCl (Fischer esterification)
-
Alternative : DCC/DMAP (Steglich esterification)
Product :
Methyl or ethyl esters of (3S)-4-methyl-3-morpholinecarboxylate .
Amide Formation
Reagents/Conditions :
-
Coupling Agents : HATU, EDCI, or DCC
-
Base : DIPEA, TEA
-
Solvent : DMF, DCM
Example :
Reaction with L-valine methyl ester under HATU/DIPEA yields a dipeptide-like analog :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | >95% |
N-Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.
Reagents/Conditions :
-
Alkylating Agent : Methyl iodide, benzyl bromide
-
Base : K₂CO₃, NaH
-
Solvent : Acetonitrile, DMF
Product :
N-Alkylated derivatives (e.g., N-benzyl-4-methylmorpholine-3-carboxylic acid hydrochloride).
Steric Considerations :
The 4-methyl group hinders alkylation at the nitrogen, favoring slower reaction kinetics compared to unsubstituted morpholines .
Oxidation of the Morpholine Ring
Reagents/Conditions :
-
Oxidizing Agent : m-CPBA, H₂O₂
-
Solvent : CHCl₃, acetic acid
Product :
N-Oxide derivative, enhancing polarity and hydrogen-bonding capacity .
Reduction of the Carboxylic Acid
Reagents/Conditions :
-
Reducing Agent : LiAlH₄, BH₃·THF
-
Solvent : THF, ether
Product :
(3S)-4-Methyl-3-morpholinemethanol (primary alcohol).
Limitation :
Over-reduction of the morpholine ring is avoided by using mild conditions .
Cycloaddition and Ring-Opening Reactions
The morpholine ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.
Reagents/Conditions :
-
Nitrile Oxide : In situ generation from hydroxymoyl chlorides
-
Base : Et₃N
-
Solvent : Toluene, 60°C
Product :
Isoxazoline-fused morpholine scaffold .
Acid-Catalyzed Degradation
Conditions :
-
pH : <2 (HCl, H₂SO₄)
-
Temperature : 40–60°C
Products :
-
Ring-opened amino alcohol derivatives
-
Decarboxylation products
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. A study demonstrated its efficacy against various cancer cell lines including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549). The mechanism of action is believed to involve modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against a range of pathogens. The presence of the trifluoromethyl group is thought to enhance its lipophilicity, facilitating better membrane penetration and bioactivity .
CXCR3 Receptor Modulation
One of the notable applications of this compound is as a modulator of the CXCR3 receptor, which plays a critical role in immune response and inflammation. By targeting this receptor, the compound may help in treating autoimmune diseases and inflammatory disorders . The modulation of chemokine receptors is crucial for guiding leukocyte trafficking during immune responses.
Neurological Applications
There is emerging evidence that compounds with similar structures may have neuroprotective effects. Research into their ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antitumor Efficacy
In a controlled laboratory study, 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine was tested against a panel of tumor cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
A series of antimicrobial assays were conducted using various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than those for conventional antibiotics . This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets kinases and other regulatory proteins involved in cell signaling pathways.
Pathways Involved: It modulates pathways such as the ERK signaling pathway, leading to effects like inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Analogues:
- Piperazine Substitutions: The target compound’s 2,3-dimethylphenyl group on piperazine optimizes ortho/meta interactions with 5-HT1A receptors, similar to 4-methoxyphenyl in ’s Compound 3d, which achieved subnanomolar affinity . However, para-substituted electron-withdrawing groups (e.g., nitro, chloro) reduce affinity .
- Trifluoromethyl vs.
Solubility and Pharmacokinetic Profiles
- Piperazine Linkers : Compounds with ethylene/methylene spacers between piperazine and the core (e.g., ’s 8ac–8ae) exhibit >80 μM solubility at pH 2.0–6.5, whereas direct attachment (as in the target compound) reduces solubility to <20 μM .
- Impact of Substituents : The 2,3-dimethylphenyl group on the target compound may improve lipophilicity (logP ~3.5), favoring blood-brain barrier penetration but limiting aqueous solubility compared to polar sulfonyl analogues (e.g., ) .
Mechanistic Insights and SAR Trends
- Halogen Substitutions : Chlorine at the 7-position (quinazoline) mimics optimal halogen bonding observed in ’s coumarin derivatives, where chloro/methoxy groups at C-7 improved 5-HT1A binding .
- Piperazine Flexibility : The 2,3-dimethylphenyl group on piperazine balances steric hindrance and aromatic interactions, contrasting with morpholine or heterocyclic replacements in , which reduced affinity by >100-fold .
Biological Activity
The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine, also known as C680-0789, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Anticancer Properties
Research indicates that derivatives of triazoles and quinazolines exhibit significant cytotoxic effects against various cancer cell lines. A study focused on triazole-quinazoline hybrids demonstrated that these compounds can inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Specifically, some derivatives showed IC50 values indicating potent cytotoxicity against the MCF-7 cell line .
| Compound | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| 6a | MCF-7 | <10 | High |
| 6b | HeLa | >50 | Mild |
| 6c | HeLa | >50 | Mild |
Antimicrobial Activity
Triazoloquinazolines have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
The biological activity of C680-0789 may be attributed to its ability to interact with various cellular targets. For instance, triazole derivatives are known to inhibit enzymes involved in nucleic acid synthesis and cell division . The compound's structure suggests it may interfere with signaling pathways critical for cancer cell proliferation.
Synthesis and Evaluation
A notable study synthesized a series of triazole-quinazoline derivatives and evaluated their biological activities. Among them, C680-0789 was highlighted for its promising anticancer properties. The derivatives were synthesized through a multi-step reaction involving chloroacetylation followed by cyclization with triazole precursors .
Cytotoxicity Testing
The cytotoxic effects were assessed using the MTT assay on both MCF-7 and HeLa cell lines. The results indicated that modifications on the quinazoline ring significantly influenced cytotoxicity levels. The introduction of specific substituents led to enhanced activity against cancer cells compared to unmodified analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
